LogP Comparison: Target Compound vs. Piperazine Analog (349090-59-1) vs. Des-Ethanol Analog (314283-05-1)
The target compound displays a computed XLogP3-AA of 1.5 [1], which is significantly higher than the piperazine analog 2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethanol (349090-59-1) with a reported XLogP3 of 0 [2], and substantially lower than the des-ethanol analog 1-(2-nitrobenzenesulfonyl)piperidine (314283-05-1) with a reported XLogP of 1.8 . This 0.3 log unit decrease relative to the des-ethanol analog indicates improved aqueous solubility potential, while the 1.5 log unit increase relative to the piperazine analog indicates superior membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: XLogP3-AA = 1.5 |
| Comparator Or Baseline | Piperazine analog (349090-59-1): XLogP3 = 0; Des-ethanol analog (314283-05-1): XLogP = 1.8 |
| Quantified Difference | ΔLogP = +1.5 vs. piperazine analog; ΔLogP = -0.3 vs. des-ethanol analog |
| Conditions | Computed values from PubChem XLogP3 algorithm and Chemsrc LogP database |
Why This Matters
The intermediate logP of 1.5 balances aqueous solubility with membrane permeability, critical for oral bioavailability and cellular assay performance, and cannot be achieved by direct substitution with either the piperazine or des-ethanol analog.
- [1] PubChem. Compound Summary for CID 60957612: 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol. XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/60957612 View Source
- [2] Molaid. 2-[4-(2-Nitrobenzenesulfonyl)piperazin-1-yl]ethanol (349090-59-1). LogP = 0 (predicted). https://www.molaid.com View Source
